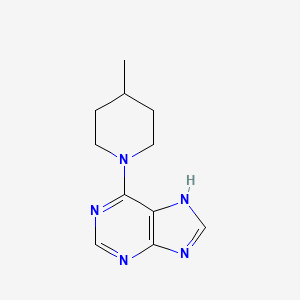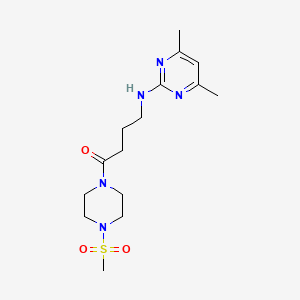
6-(4-methylpiperidin-1-yl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methylpiperidin-1-yl)-7H-purine is a heterocyclic compound that features a purine core substituted with a 4-methylpiperidin-1-yl group. Purines are a class of organic compounds that are essential in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The addition of the 4-methylpiperidin-1-yl group can modify the biological activity and chemical properties of the purine core, making this compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperidin-1-yl)-7H-purine typically involves the introduction of the 4-methylpiperidin-1-yl group to the purine core. One common method is through nucleophilic substitution reactions where a suitable leaving group on the purine ring is replaced by the 4-methylpiperidin-1-yl group. This can be achieved using reagents such as 4-methylpiperidine and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
6-(4-methylpiperidin-1-yl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the purine ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the purine ring or the piperidine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
6-(4-methylpiperidin-1-yl)-7H-purine has several applications in scientific research:
作用機序
The mechanism of action of 6-(4-methylpiperidin-1-yl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-methylpiperidin-1-yl group can enhance the binding affinity and selectivity of the compound for its targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other purine derivatives with different substituents on the purine ring or the piperidine group. Examples include 6-(4-fluoropiperidin-1-yl)-7H-purine and 6-(4-chloropiperidin-1-yl)-7H-purine .
Uniqueness
The uniqueness of 6-(4-methylpiperidin-1-yl)-7H-purine lies in the specific properties conferred by the 4-methylpiperidin-1-yl group. This group can influence the compound’s solubility, stability, and biological activity, making it distinct from other purine derivatives .
特性
分子式 |
C11H15N5 |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
6-(4-methylpiperidin-1-yl)-7H-purine |
InChI |
InChI=1S/C11H15N5/c1-8-2-4-16(5-3-8)11-9-10(13-6-12-9)14-7-15-11/h6-8H,2-5H2,1H3,(H,12,13,14,15) |
InChIキー |
OUNRAWGIKYOXGG-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-hydroxyethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12167190.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12167204.png)

![4-(4-methoxyphenyl)-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12167227.png)
![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B12167233.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12167237.png)
![4-({[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}methyl)-3,5-dimethyl-1,2-oxazole](/img/structure/B12167238.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12167239.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12167244.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12167248.png)

![2-(4-methoxyphenyl)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B12167253.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B12167256.png)
